(3-Oxo-alpha-ionylidene)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)penta-2,4-dienenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-7,9,14H,10H2,1-4H3/b6-5+,11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVJUFWJOCVQKX-LCAICKDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC(=CC#N)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C(=C/C#N)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Methodologies of 3 Oxo Alpha Ionylidene Acetonitrile
Synthetic Pathways from Alpha-Ionone (B122830) Precursors
The primary synthetic route involves the conversion of the ketone functionality of alpha-ionone into the desired ionylidene acetonitrile (B52724) structure, which is then followed by a targeted oxidation.
The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is a widely employed method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org This reaction is particularly effective for forming α,β-unsaturated nitriles from carbonyl compounds. In the synthesis of alpha-ionylidene acetonitrile, the ketone group of alpha-ionone is reacted with a stabilized phosphonate (B1237965) ylide. The HWE reaction is often preferred over the classic Wittig reaction because the by-product, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. wikipedia.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the ketone, forming an intermediate which then eliminates to yield the alkene and the phosphate salt. wikipedia.org
For the conversion of alpha-ionone to alpha-ionylidene acetonitrile, diethyl cyanomethylphosphonate is a commonly used reagent. rsc.org This phosphonate contains an electron-withdrawing nitrile group, which stabilizes the adjacent carbanion formed upon deprotonation by a base. wikipedia.org The stabilized carbanion is sufficiently nucleophilic to attack the ketone of alpha-ionone. The reaction is initiated by deprotonating the diethyl cyanomethylphosphonate with a suitable base to generate the reactive phosphonate carbanion. wikipedia.org
Table 1: Reagents in the Horner-Wadsworth-Emmons Reaction
| Role | Compound | Function |
|---|---|---|
| Substrate | alpha-Ionone | Provides the core carbon skeleton. |
| Reagent | Diethyl Cyanomethylphosphonate | Source of the cyanomethylene group. |
The Horner-Wadsworth-Emmons reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity is attributed to thermodynamic control, where the intermediates can equilibrate to the more stable trans-oxaphosphetane precursor, which leads to the (E)-alkene. organic-chemistry.org The use of stabilized ylides, such as the one derived from diethyl cyanomethylphosphonate, strongly promotes the formation of the thermodynamically favored (E)-isomer. wikipedia.orgorganic-chemistry.org Factors that can influence the stereochemical outcome include the nature of the solvent, the metal cation of the base used, and the reaction temperature. wikipedia.orgnih.gov For instance, careful selection of reaction conditions can further enhance the E/Z ratio, ensuring a high yield of the desired (E)-alpha-ionylidene acetonitrile isomer. rsc.org
Following the successful formation of alpha-ionylidene acetonitrile, the next critical step is the introduction of a ketone group at the C-3 position of the cyclohexene (B86901) ring. This is achieved through an allylic oxidation, a reaction that selectively oxidizes the C-H bond adjacent to the double bond of the ring.
A common and effective oxidant for allylic oxidation is tert-butyl hydroperoxide (TBHP). google.comorganic-chemistry.org This reagent is often used in combination with a metal catalyst to facilitate the reaction. sciforum.net The oxidation of allylic C-H bonds to carbonyls is a valuable transformation in organic synthesis. chemrxiv.org A patent describes a method for the allylic oxidation of alpha-ionone to 3-oxo-alpha-ionone using tert-butyl hydroperoxide as the oxidant, demonstrating the feasibility of this approach on a closely related substrate. google.com The mechanism can involve radical intermediates, where a radical initiator abstracts a hydrogen atom from the allylic position, followed by reaction with the peroxide. beilstein-journals.org
The efficiency and selectivity of allylic oxidations are highly dependent on the reaction conditions. The choice of solvent can significantly impact the reaction outcome. Acetonitrile is a solvent that has been shown to be effective for certain allylic oxidation processes. chemrxiv.org Theoretical and experimental studies on the allylic oxidation of similar cyclic systems have highlighted the importance of the solvent in stabilizing intermediates and influencing the energy barriers of the reaction steps. chemrxiv.org The reaction temperature is another crucial parameter; for instance, dirhodium caprolactamate-catalyzed oxidations with TBHP were optimized at 40 °C. nih.gov While dichloroethane was found to be a superior solvent in that specific system, acetonitrile was also investigated, indicating its relevance in such oxidations. nih.gov
Table 2: Factors Influencing Allylic Oxidation
| Parameter | Example | Effect |
|---|---|---|
| Oxidant | tert-Butyl Hydroperoxide (TBHP) | Provides the oxygen atom for the new carbonyl group. |
| Catalyst | Metal complexes (e.g., Rh, Cu) | Lowers the activation energy and can control selectivity. |
| Solvent | Acetonitrile | Can influence reaction rates and stabilize intermediates. chemrxiv.org |
Allylic Oxidation to Introduce the 3-Oxo Moiety
Knoevenagel Condensation Approaches for Precursor Synthesis
The initial step in the synthesis of (3-Oxo-alpha-ionylidene)acetonitrile typically involves the creation of the α,β-unsaturated nitrile backbone. The Knoevenagel condensation is a widely utilized reaction for this purpose, offering a reliable method for forming carbon-carbon double bonds.
The synthesis of the precursor to this compound can be achieved through the Knoevenagel condensation of alpha-ionone with cyanoacetic acid. This reaction involves the nucleophilic addition of the active methylene (B1212753) group of cyanoacetic acid to the carbonyl group of alpha-ionone, followed by a dehydration step to yield α-ionylidene cyanoacetic acid. Subsequent decarboxylation affords (E/Z)-α-ionylidene acetonitrile. The reaction is typically catalyzed by a weak base, such as an amine or an alkali hydroxide, to facilitate the deprotonation of cyanoacetic acid. scielo.br
A general procedure for such a condensation involves mixing the aldehyde or ketone (in this case, alpha-ionone) with cyanoacetic acid in the presence of a catalytic amount of a base like potassium hydroxide in a suitable solvent, such as water or ethanol. scielo.br The reaction mixture is often heated to facilitate the reaction, and progress can be monitored by thin-layer chromatography. scielo.br Microwave irradiation has also been employed to accelerate similar Knoevenagel condensations. scielo.br
Table 1: General Conditions for Knoevenagel Condensation
| Parameter | Condition |
| Reactants | Aldehyde/Ketone, Cyanoacetic Acid |
| Catalyst | Weak Base (e.g., KOH, Piperidine) |
| Solvent | Water, Ethanol |
| Temperature | 75-80 °C |
| Heating Method | Conventional or Microwave |
This table presents generalized conditions for the Knoevenagel condensation based on established protocols.
Following the synthesis of the (alpha-ionylidene)acetonitrile precursor, the next critical step is the introduction of the keto group at the 3-position of the ionone (B8125255) ring. This is achieved through an allylic oxidation. A common method for this transformation involves the use of tert-butyl hydroperoxide as the oxidant. This approach has been described for the oxidation of alpha-ionone to 3-oxo-alpha-ionone and is applicable to the nitrile derivative as well. google.com The reaction selectively oxidizes the allylic carbon adjacent to the ring's double bond without affecting the newly formed nitrile-conjugated double bond.
Stereochemical Control and Purity in Synthesis
The presence of multiple chiral centers and a carbon-carbon double bond in this compound necessitates careful control over stereochemistry during its synthesis to obtain the desired isomer with high purity.
The Knoevenagel condensation can lead to the formation of both E and Z geometric isomers. The ratio of these isomers can be influenced by the reaction conditions, including the choice of catalyst and solvent. In many cases, the E-isomer is the thermodynamically more stable product and can be favored by allowing the reaction to reach equilibrium. The exclusive formation of E-isomers has been reported in similar Knoevenagel condensations, highlighting the potential for stereoselective synthesis. asianpubs.org Purification techniques such as column chromatography are often employed to separate the desired isomer from any unwanted geometric isomers.
To obtain an enantiomerically pure final product, it is essential to start with or generate chiral precursors. Enantioselective synthesis of alpha-ionone, the starting material, has been achieved with high enantiomeric excess (ee ≥99%). acs.orgnih.gov One approach involves the biomimetic cyclization of an epoxygeraniol derivative, where the initial chirality is introduced via a Sharpless asymmetric dihydroxylation. nih.gov Another strategy utilizes an anti S(N)2' substitution of a functionalized zinc organometallic with a chiral phosphate derivative to produce (R)-alpha-ionone with 97% ee. acs.orgnih.gov By using enantiomerically pure alpha-ionone in the subsequent Knoevenagel condensation, the chirality at the stereocenter in the ring of the final product can be controlled.
Table 2: Enantioselective Synthesis Approaches for Alpha-Ionone
| Method | Key Step | Enantiomeric Excess (ee) |
| Biomimetic Cyclization | Sharpless Asymmetric Dihydroxylation | ≥99% |
| Allylic Substitution | Anti S(N)2' with Zinc Organometallic | 97% |
This table summarizes reported methods for the enantioselective synthesis of the key precursor, alpha-ionone.
Isotopic Labeling Approaches for Mechanistic Investigations
Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgcernobioscience.com In the synthesis of this compound, isotopes of carbon (¹³C), hydrogen (²H or D), and nitrogen (¹⁵N) can be strategically incorporated into the starting materials. cernobioscience.com
For instance, by using ¹³C-labeled cyanoacetic acid, the carbon atom of the nitrile group and the adjacent vinylic carbon in the product can be traced. This allows for the confirmation of the reaction pathway and the investigation of any potential rearrangements. Similarly, deuterium (B1214612) labeling of alpha-ionone at specific positions can provide insights into the stereochemistry of the condensation and oxidation steps. The labeled products can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position of the isotopes. wikipedia.org This information is invaluable for understanding the intricate details of the reaction mechanism, including transition states and the stereochemical course of the reaction.
Synthesis of ¹³C-Enriched this compound for Tracing Studies
The introduction of carbon-13 (¹³C) isotopes into the molecular structure of this compound is crucial for metabolic tracing and mechanistic studies. The synthesis of ¹³C-enriched analogues can be achieved by incorporating ¹³C-labeled precursors at specific stages of the synthetic route. A common strategy involves the use of commercially available ¹³C-labeled starting materials.
A plausible and efficient method for the specific labeling of the nitrile carbon and the adjacent carbon in the ethylidene group involves a Horner-Wadsworth-Emmons (HWE) reaction using a ¹³C-labeled phosphonoacetonitrile reagent. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. wikipedia.orgalfa-chemistry.com
The synthesis would commence with the preparation of the precursor, 3-oxo-alpha-ionone. Following this, the ¹³C-labeled this compound can be synthesized via the HWE reaction.
Key Steps in ¹³C-Enriched Synthesis:
Synthesis of 3-Oxo-alpha-ionone: This intermediate can be prepared from alpha-ionone through an allylic oxidation reaction.
Preparation of ¹³C-labeled Diethyl Phosphonoacetonitrile: This reagent can be synthesized from ¹³C-labeled chloroacetonitrile and triethyl phosphite. Commercially available [1-¹³C]acetonitrile or [2-¹³C]acetonitrile can be used to introduce the label at the desired position.
Horner-Wadsworth-Emmons Reaction: The ¹³C-labeled diethyl phosphonoacetonitrile is deprotonated with a suitable base (e.g., sodium hydride) to form a stabilized carbanion. This carbanion then reacts with 3-oxo-alpha-ionone to yield the target molecule, ¹³C-enriched this compound.
| Step | Reactants | Reagents/Conditions | Product | Isotopic Label Position |
| 1 | alpha-Ionone | Oxidizing agent (e.g., tert-butyl hydroperoxide) | 3-Oxo-alpha-ionone | N/A |
| 2 | [¹³C]-Chloroacetonitrile, Triethyl phosphite | Heat | [¹³C]-Diethyl phosphonoacetonitrile | Nitrile carbon or adjacent carbon |
| 3 | 3-Oxo-alpha-ionone, [¹³C]-Diethyl phosphonoacetonitrile | Base (e.g., NaH), Solvent (e.g., THF) | [¹³C]-(3-Oxo-alpha-ionylidene)acetonitrile | Nitrile carbon or adjacent carbon |
Detailed research on the synthesis of related isotopically labeled compounds, such as retinals, supports the feasibility of this approach. nih.gov The specific placement of the ¹³C label allows for precise tracking of the molecule in biological systems and detailed analysis in spectroscopic studies.
Deuterium Labeling Strategies for Pathway Elucidation
Deuterium (²H or D) labeling is another invaluable tool for elucidating metabolic pathways and reaction mechanisms. The introduction of deuterium into the structure of this compound can be accomplished through several strategies, primarily involving the use of deuterated reagents or solvents.
One common method is hydrogen-deuterium exchange (H/D exchange) . This can be achieved by exposing the parent molecule or a synthetic intermediate to a deuterium source, often under basic or acidic conditions. For this compound, protons in positions alpha to the carbonyl and nitrile groups could potentially be exchanged for deuterium.
Another approach is the use of deuterated starting materials in the synthesis. This allows for the specific placement of deuterium atoms at non-exchangeable positions.
Potential Deuterium Labeling Strategies:
Deuteration of the Acetonitrile Moiety: Similar to the ¹³C-labeling strategy, a deuterated phosphonoacetonitrile reagent can be used in the Horner-Wadsworth-Emmons reaction. This would place deuterium on the carbon atom of the ethylidene group.
Deuteration of the Ionone Ring: Deuterium can be introduced into the alpha-ionone ring structure prior to the formation of the 3-oxo derivative. This can be achieved through various methods, including catalytic deuteration of a suitable precursor.
Late-stage Direct Hydrogen Isotopic Exchange (HIE): This technique allows for the introduction of deuterium into the molecule in the final steps of the synthesis or on the final product itself. This is often achieved using a catalyst and a deuterium source like heavy water (D₂O). x-chemrx.com
| Labeling Strategy | Deuterium Source | Potential Labeled Positions |
| H/D Exchange | D₂O, deuterated acid/base | Protons alpha to carbonyl and nitrile groups |
| Deuterated Reagent in HWE | Deuterated phosphonoacetonitrile | Carbon of the ethylidene group |
| Deuterated Starting Material | Deuterated alpha-ionone precursor | Ionone ring |
| Late-stage HIE | D₂O, catalyst | Various positions depending on the catalyst and conditions |
The choice of labeling strategy depends on the specific research question being addressed. For instance, to probe the metabolism of the ionone ring, incorporating deuterium into the ring would be the preferred approach.
Biosynthetic and Metabolic Context in Biological Systems
Putative Role in Apocarotenoid Formation Pathways
Apocarotenoids are a diverse group of compounds formed from the enzymatic or non-enzymatic cleavage of carotenoids. They serve various biological functions, acting as hormones, pigments, and volatile signaling molecules. researchgate.net
Carotenoids, with their extended system of conjugated double bonds, are susceptible to oxidative degradation. nih.gov This breakdown can be initiated by reactive oxygen species and does not necessarily require enzymatic activity. The degradation of carotenoids is a complex process that can yield a variety of smaller molecules, including aldehydes and ketones. nih.govnih.gov In isolated forms, carotenoids degrade rapidly in the presence of light and oxygen. nih.gov
The formation of (3-Oxo-alpha-ionylidene)acetonitrile can be hypothetically linked to this process. The core structure, the α-ionylidene ring with an attached side chain, is a classic apocarotenoid backbone. The "3-oxo" group suggests an oxidation event at the third carbon of the ionone (B8125255) ring, a common modification in carotenoid metabolism. The terminal acetonitrile (B52724) group (-CH₂CN) is less common than the aldehydes or carboxylic acids that typically result from carotenoid cleavage. Its formation might involve a secondary reaction where an initially formed apocarotenoid aldehyde reacts with a nitrogen source, such as ammonia (B1221849) or amino acids, followed by dehydration and oxidation to form the nitrile.
Plants produce a range of volatile apocarotenoids that act as signaling molecules, particularly under stress conditions. Prominent examples include beta-ionone (B89335) and beta-cyclocitral, which are C13 and C10 apocarotenoids, respectively. researchgate.net These compounds are known for their role in plant defense and communication. Beta-cyclocitral, for instance, has been identified as a regulator of root stem cell behavior. foodb.ca
This compound shares a structural heritage with these signaling molecules. As a C15 compound, it belongs to the same family as abscisic acid (ABA), a critical plant stress hormone. frontiersin.org The presence of the α-ionone ring is a key structural motif. The functional groups—the ketone at the 3-position and the terminal nitrile—would confer distinct chemical properties compared to beta-ionone or beta-cyclocitral, potentially modulating its stability, solubility, and interaction with cellular targets. It is plausible that, like other apocarotenoids, it could function in stress-related signaling pathways, although its specific role remains to be elucidated.
Table 1: Comparison of this compound with Related Apocarotenoids
| Compound Name | Carbon Number | Core Structure | Key Functional Groups | Known Role |
| This compound | C15 | α-ionone ring | Ketone, Nitrile | Putative/Hypothetical |
| Beta-Ionone | C13 | β-ionone ring | Ketone | Fragrance, Volatile Signal researchgate.net |
| Beta-Cyclocitral | C10 | β-ionone ring | Aldehyde | Volatile Signal, Root Growth Regulator foodb.canih.gov |
Exploration of Indirect Links to Abscisic Acid (ABA) Metabolism
Abscisic acid (ABA) is a well-known C15 apocarotenoid that functions as a major plant hormone, regulating processes like seed dormancy and stress responses. mdpi.com While plants synthesize ABA through the oxidative cleavage of carotenoids, some fungi utilize a different, more direct pathway. nih.gov
Certain fungi, such as Botrytis cinerea and Cercospora cruenta, synthesize ABA directly from the C15 precursor farnesyl diphosphate (B83284) (FPP), bypassing the carotenoid pathway used by plants. nih.govresearchgate.net This "direct pathway" involves the cyclization of an FPP-derived molecule to form intermediates like α-ionylideneethane or γ-ionylideneethane. nih.govtandfonline.com These intermediates are then subjected to a series of oxidation steps to produce ionylideneacetic acids, which are subsequently converted into ABA. nih.govnih.gov A key finding in this fungal pathway is that the oxygen atoms in the final ABA molecule are derived from molecular oxygen, not water. nih.gov
Comparing this compound to these fungal intermediates reveals structural similarities and a key difference. The C15 skeleton and the α-ionone ring are shared features. However, the side chain of the fungal intermediates is an ethane (B1197151) or acetic acid group, whereas this compound possesses an acetonitrile group. This suggests that if this compound were involved in a similar pathway, it would either be a side-product or an intermediate in a related, but distinct, metabolic route.
Table 2: Comparison of Key Precursors in Plant and Fungal ABA Biosynthesis
| Pathway | Organism Type | Primary Precursor (C40/C15) | Key Intermediates |
| Carotenoid Pathway | Plants | C40 Carotenoids (e.g., Zeaxanthin) | 9-cis-epoxycarotenoids, Xanthoxin frontiersin.org |
| Direct Pathway | Fungi (Botrytis, Cercospora) | C15 Farnesyl Diphosphate (FPP) | Ionylideneethane, Ionylideneacetic Acid nih.govtandfonline.com |
The biosynthesis of ABA in fungi is not uniform across all species; different organisms can utilize distinct intermediates. nih.gov For example, Cercospora cruenta is thought to use 1′,4′-dihydroxy-γ-ionylideneacetic acid as a major intermediate, while Cercospora rosicola proceeds via 1′-deoxy-ABA. nih.gov This diversity highlights the metabolic plasticity within fungi and suggests that a range of ABA analogues and related compounds may be produced by different microbial species.
Within this context, this compound could be considered a potential ABA analogue or a precursor to such molecules in specific microorganisms. Its biosynthesis could diverge from the main ABA pathway at the stage of an ionylideneacetic acid-like intermediate. An enzymatic reaction could convert the carboxylic acid function into a nitrile. While this remains a hypothetical link, the established diversity of fungal ABA pathways provides a plausible framework for the existence of such alternative metabolic products.
Applications As a Synthetic Building Block in Complex Natural Product Chemistry
Utility in the Total Synthesis of Carotenoids
The synthesis of carotenoids, a class of organic pigments found in plants and other photosynthetic organisms, often involves complex multi-step procedures. (3-Oxo-alpha-ionylidene)acetonitrile has emerged as a valuable precursor in these synthetic pathways, particularly for accessing C40 carotenoids.
Preparation of Lutein (B1675518) and Its Stereoisomers
Lutein, a prominent carotenoid found in green leafy vegetables, is of significant interest due to its role in human health. The synthesis of lutein and its various stereoisomers often employs strategies that utilize key building blocks derived from this compound.
A common and efficient approach to constructing the C40 backbone of carotenoids like lutein is the C15+C10+C15 coupling strategy. This method involves the connection of two C15 end groups to a central C10 unit. In this context, derivatives of this compound serve as critical C15 synthons. The synthesis typically involves the reaction of a C15 phosphonium (B103445) salt, derived from a precursor related to this compound, with a C10 dialdehyde (B1249045) in a double Wittig reaction. This convergent approach allows for the efficient assembly of the full carotenoid skeleton.
Achieving the correct stereochemistry at the chiral centers of lutein is a significant challenge in its total synthesis. The use of chiral precursors derived from this compound is a key strategy to address this. By starting with an enantiomerically pure or enriched starting material, chemists can control the stereochemistry of the final lutein molecule. This is often accomplished through the use of chiral catalysts or by employing starting materials from the chiral pool, ensuring that the desired stereoisomer is obtained with high selectivity.
Accessibility to Other C40 Carotenoids and Their Metabolites
The utility of this compound extends beyond the synthesis of lutein. Its versatile chemical nature allows it to be a precursor for a wide range of other C40 carotenoids and their metabolites. By modifying the synthetic route and the coupling partners, a variety of carotenoid structures can be accessed. This flexibility makes it a cornerstone in the synthesis of diverse carotenoids for research and potential commercial applications.
Role in Retinoid Synthesis and Derivatization
Retinoids, a class of compounds related to vitamin A, are essential for various biological processes. This compound serves as a valuable starting material for the synthesis and derivatization of these important molecules.
Precursor to Biologically Active Retinoid Analogues
This compound is a key precursor for the synthesis of various biologically active retinoid analogues. researchgate.net Its chemical structure provides a suitable scaffold that can be elaborated into different retinoid structures through a series of chemical transformations. researchgate.net For instance, it can be converted into β-ionylidene acetaldehyde, a direct precursor to retinal. researchgate.net Furthermore, modifications to the ionone (B8125255) ring and the polyene chain, starting from this compound, can lead to the generation of novel retinoid analogues with potentially unique biological activities. researchgate.net This makes it an important tool for medicinal chemists exploring the structure-activity relationships of retinoids. researchgate.net
Incorporation into Isotopically Labeled Retinoid Structures
The strategic incorporation of isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) into the molecular framework of retinoids allows for detailed investigation using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The use of this compound provides a versatile platform for introducing these labels at specific positions within the retinoid side chain.
The synthesis of isotopically labeled retinoids often commences with a suitable ionone derivative. The key step involves the extension of the carbon chain and the introduction of a nitrile group, which can be readily achieved through a Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org In this reaction, a phosphonate (B1237965) reagent, such as diethylcyanomethylphosphonate, is utilized. researchgate.net When this phosphonate is isotopically labeled in the acetonitrile (B52724) moiety (e.g., with ¹³C), the resulting this compound and subsequent retinoid will carry the isotopic label at a predetermined position. researchgate.net
For instance, the use of [¹³C]-labeled acetonitrile to generate the corresponding labeled diethylcyanomethylphosphonate allows for the synthesis of this compound with a ¹³C label at the cyano carbon. This nitrile can then be further elaborated through reduction and subsequent steps to yield a retinoid isotopically labeled in the side chain. This method offers a high degree of control over the placement of the isotopic label, which is critical for spectroscopic analysis.
Table 1: Key Reactions in the Synthesis of Isotopically Labeled Retinoids via this compound
| Step | Reaction | Reagents and Conditions | Product | Significance |
| 1 | Horner-Wadsworth-Emmons Olefination | 3-Oxo-α-ionone, Isotopically labeled diethylcyanomethylphosphonate, Base (e.g., NaH) | Isotopically labeled (3-Oxo-α-ionylidene)acetonitrile | Introduction of the nitrile group and the isotopic label. |
| 2 | Reduction of Nitrile | DIBAL-H | Isotopically labeled Retinaldehyde derivative | Conversion of the nitrile to an aldehyde functional group. |
| 3 | Further Elaboration | Various | Isotopically labeled Retinoid | Completion of the retinoid carbon skeleton. |
Table 2: Research Findings on the Incorporation of Isotopes
| Starting Material | Labeled Reagent | Key Intermediate | Final Labeled Product (Example) | Isotopic Position |
| 3-Oxo-α-ionone | [¹³C]Diethylcyanomethylphosphonate | [¹³C]-(3-Oxo-α-ionylidene)acetonitrile | [¹³C]-Retinal | Side chain |
| 3-Oxo-α-ionone | [²H₃]Diethylcyanomethylphosphonate | [²H₃]-(3-Oxo-α-ionylidene)acetonitrile | [²H₃]-Retinal | Side chain methyl group |
The ability to synthesize retinoids with specific isotopic labels using this compound as a key intermediate has significantly advanced the study of their biological functions. These labeled molecules act as powerful probes, enabling researchers to trace their metabolic fate and understand their interactions with binding proteins at a molecular level.
Advanced Analytical and Characterization Methodologies
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of (3-Oxo-alpha-ionylidene)acetonitrile and for separating its geometric isomers. The presence of the α,β-unsaturated nitrile moiety and the cyclic ketone introduces the possibility of E/Z isomerism at the double bond and the existence of stereoisomers.
A typical HPLC method for purity analysis would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.netresearchgate.net The high purity of acetonitrile is crucial for achieving a stable baseline and low UV absorbance, ensuring accurate quantification. youtube.com The retention time of the main peak corresponding to this compound would be used to identify the compound, and the peak area would be used to determine its purity relative to any impurities present. researchgate.net
For the analysis of E/Z isomers, a normal-phase HPLC method using a silica (B1680970) gel or a modified silica column might be employed. The different spatial arrangement of the substituents around the double bond can lead to different interactions with the stationary phase, allowing for their separation. acs.orggoogle.com Polysaccharide-based chiral stationary phases have also shown effectiveness in separating geometric isomers of similar allylic compounds. beilstein-journals.org
Table 1: Illustrative HPLC Method for Purity and Isomeric Analysis of this compound
| Parameter | Purity Analysis (Reversed-Phase) | Isomeric Analysis (Normal-Phase) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Silica Gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) | Hexane (B92381):Isopropanol (isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 25 °C |
| Expected Rt | Main peak for the compound | Separate peaks for E and Z isomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Mixture Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural identification of this compound and for profiling its presence in complex mixtures. The gas chromatograph separates the compound from other volatile components, and the mass spectrometer provides a fragmentation pattern that acts as a chemical fingerprint.
In a typical GC-MS analysis, the compound would be introduced into the GC, where it would travel through a capillary column (e.g., HP-5ms) and elute at a specific retention time. nih.gov The eluted compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragments are detected, generating a mass spectrum. The fragmentation pattern of ionones is well-documented, with characteristic cleavages around the cyclohexene (B86901) ring and the side chain. nih.govspectrabase.com For this compound, key fragments would be expected from the loss of a methyl group (M-15), the cleavage of the side chain, and rearrangements of the cyclic structure. The presence of the nitrile group would also influence the fragmentation, potentially leading to nitrogen-containing fragments. researchgate.netdss.go.th
Table 2: Predicted GC-MS Fragmentation Pattern for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment |
| 229 | [M]+ (Molecular Ion) |
| 214 | [M - CH₃]+ |
| 186 | [M - CH₃ - CO]+ |
| 172 | [M - C₄H₅NO]+ |
| 134 | [C₉H₁₀O]+ |
| 121 | [C₈H₉O]+ |
| 93 | [C₇H₉]+ |
| 41 | [C₃H₅]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Stereochemistry Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of this compound, providing information about the carbon skeleton and the stereochemistry of the molecule. 1H NMR provides information about the number and environment of protons, while 13C NMR reveals the carbon framework.
Due to the lack of publicly available, experimentally determined NMR data for this compound, the following table presents expected chemical shifts based on the known spectra of α-ionone and related substituted cycloenones. nih.govnih.gov The presence of the electron-withdrawing nitrile group is expected to cause a downfield shift of the vinylic proton and the adjacent carbons in the side chain.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals. bas.bg NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial for determining the stereochemistry, for instance, the relative orientation of the substituents on the cyclohexene ring.
Table 3: Illustrative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 | ~198.0 | - |
| 2 | ~135.0 | ~6.5 (d) |
| 3 | ~160.0 | - |
| 4 | ~55.0 | ~2.5 (m) |
| 5 | ~34.0 | ~1.8 (m) |
| 6 | ~33.0 | ~1.5 (m) |
| 7 | ~28.0 (x2) | ~1.1 (s), ~1.0 (s) |
| 8 | ~22.0 | ~2.1 (s) |
| 9 | ~125.0 | ~7.0 (d) |
| 10 | ~100.0 | ~5.5 (d) |
| 11 | ~118.0 | - |
| 12 | ~20.0 | ~2.3 (s) |
Chiral Chromatography for Enantiomeric Separation and Purity Determination
This compound possesses a chiral center at the C-4 position of the cyclohexene ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of ionone (B8125255) enantiomers and other chiral ketones. beilstein-journals.orgacs.orgnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving optimal separation. chemicalbook.com
The resolution (Rs) between the two enantiomeric peaks is a key parameter, with a value of 1.5 or greater indicating baseline separation, which is necessary for accurate quantification of each enantiomer. rsc.org
Table 4: Representative Chiral HPLC Conditions for Enantiomeric Separation of Ionone Derivatives
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivative) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Expected Outcome | Two resolved peaks corresponding to the (R) and (S) enantiomers |
Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms
Understanding the formation of this compound, which can be synthesized through reactions like the Knoevenagel condensation, benefits from the use of advanced, in-situ spectroscopic techniques. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy can be employed to follow the progress of the reaction by monitoring the characteristic vibrational bands of the functional groups involved. researchgate.netrsc.orgrsc.orgspectroscopyonline.comgoogle.com For instance, the disappearance of the aldehyde C=O stretching band of a precursor and the appearance of the C=C and C≡N stretching bands of the product can be tracked over time to determine reaction kinetics.
Raman Spectroscopy is another powerful tool for in-situ reaction monitoring, particularly for reactions in aqueous or highly polar media where FTIR may be less effective. researchgate.netnih.govbeilstein-journals.org The C=C and C≡N bonds of the product, as well as the C=O bond of the reactant, exhibit distinct Raman signals that can be used to follow the reaction progress. acs.orgresearchgate.net Studies on the Knoevenagel condensation have successfully utilized Raman spectroscopy to monitor the formation of the α,β-unsaturated nitrile product in real-time. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov
By applying these advanced spectroscopic methodologies, a comprehensive understanding of the chemical and stereochemical properties of this compound can be achieved, which is essential for its quality control and further application.
Future Research Perspectives
Development of More Sustainable and Atom-Economical Synthetic Protocols
The synthesis of ionone (B8125255) derivatives has traditionally relied on methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and efficient synthetic routes to (3-Oxo-alpha-ionylidene)acetonitrile and its precursors.
A promising starting point is the synthesis of 3-oxo-alpha-ionone, a key intermediate. Current methods involve the allylic oxidation of alpha-ionone (B122830). A patented method describes using tert-butyl hydroperoxide as an oxidant. google.com While effective, future work could explore the use of more environmentally benign oxidants and catalytic systems. For instance, the use of molecular oxygen or hydrogen peroxide in conjunction with a recyclable catalyst would represent a significant advancement in sustainability.
The subsequent conversion of the 3-oxo-alpha-ionone to the target nitrile is a critical step. One potential route could be a Knoevenagel condensation with an acetonitrile (B52724) derivative, although this has not been documented for this specific substrate. Research into catalyzed versions of this reaction, perhaps using Lewis acids or bases under mild conditions, would be beneficial.
Another area for improvement is the reduction of waste. Traditional synthetic steps often require chromatographic purification. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, would enhance atom economy and reduce the need for intermediate purification steps. A one-pot approach has been successfully designed for the synthesis of other complex acetonitriles, such as 2-(3-oxoindolin-2-yl)acetonitriles, which could serve as a model for future synthetic design. nih.gov
Table 1: Potential Sustainable Synthetic Approaches
| Step | Current Method (for related compounds) | Future Sustainable Approach |
| Oxidation of alpha-ionone | Allylic oxidation with tert-butyl hydroperoxide google.com | Catalytic oxidation with O₂ or H₂O₂ |
| Nitrile Formation | Not documented | Knoevenagel condensation with green catalysts |
| Overall Process | Multi-step synthesis with purification | One-pot or tandem reaction sequences |
Elucidation of Previously Uncharacterized Enzymatic Transformations and Metabolic Fates
The metabolic fate of this compound is currently unknown. However, the study of related compounds offers clues. For instance, 3-oxo-alpha-ionol (B3038749) is a known metabolite produced by the yeast Saccharomyces cerevisiae. This suggests that enzymes within this organism are capable of modifying the 3-oxo-alpha-ionone structure.
Future research should investigate whether similar enzymatic transformations can occur with this compound. This could involve incubating the compound with various microorganisms or isolated enzyme systems. Identifying the enzymes responsible for any transformations, such as reductases, oxidases, or hydrolases, would provide valuable insight into its biochemical behavior.
Furthermore, the metabolic pathways of related compounds in other organisms, such as plants, could be explored. For example, glucosides of 3-oxo-alpha-ionol have been isolated from Urtica laetevirens (a species of nettle). This indicates that glycosyltransferase enzymes can act on the 3-oxo-alpha-ionol skeleton. Investigating whether this compound can be similarly glycosylated or otherwise metabolized by plant enzymes would be a fruitful area of research.
Design and Synthesis of Targeted Analogues for Probing Biological Pathways
The synthesis and biological evaluation of analogues are crucial for understanding structure-activity relationships and for developing compounds with specific biological functions. Research on 3-oxo-alpha-ionone analogues has shown their potential as male attractants for certain fruit fly species, indicating an interaction with specific biological pathways in these insects. nih.gov
Future work should focus on the systematic design and synthesis of analogues of this compound to probe their potential biological activities. This could involve modifications at several key positions:
The cyclohexene (B86901) ring: Introducing or removing unsaturation, or adding substituents, could influence the molecule's shape and electronic properties.
The oxo group: Reduction to a hydroxyl group or conversion to other functional groups could alter binding affinities to biological targets.
The acetonitrile side chain: Modification of the nitrile group or extension of the chain could impact polarity and reactivity.
The biological activities of these novel analogues could then be screened in a variety of assays. Given the diverse activities of other natural product-derived nitriles and ionone-related compounds, potential areas of investigation include anticancer, anti-inflammatory, and antimicrobial activities. For example, novel oleanolic acid derivatives have been synthesized and shown to possess a range of biological activities. nih.gov
Table 2: Proposed Analogues of this compound for Biological Screening
| Analogue Type | Modification | Rationale |
| Ring-modified | Introduction of a double bond at C4-C5 | Altering ring conformation |
| Oxo-modified | Reduction to a hydroxyl group | Investigating the role of the ketone |
| Side-chain modified | Hydrolysis of the nitrile to a carboxylic acid | Changing polarity and potential for hydrogen bonding |
Computational Chemistry Approaches for Understanding Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts, and understanding biological interactions. For a compound like this compound, where experimental data is scarce, computational methods can provide initial insights.
Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, reactivity, and spectral properties of the molecule. This could help in predicting the most likely sites for nucleophilic or electrophilic attack, thus aiding in the design of synthetic reactions.
Molecular docking studies could be used to predict the binding of this compound and its analogues to specific protein targets. For instance, based on the insect attractant properties of related compounds, one could model the interaction of these molecules with insect olfactory receptors.
Furthermore, molecular dynamics simulations could provide insights into the conformational flexibility of the molecule and its behavior in different solvent environments. This information is crucial for understanding how the molecule might interact with biological membranes or the active sites of enzymes. The combination of these computational approaches can accelerate the research and development process by prioritizing the most promising synthetic routes and biological targets.
Q & A
Q. What safety protocols are critical when handling (3-Oxo-alpha-ionylidene)acetonitrile in laboratory settings?
- Methodological Answer : Due to structural similarities to acetonitrile, follow these protocols:
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors, as acetonitrile decomposes to hydrogen cyanide (HCN) under combustion .
- Fire Safety : Employ CO₂, dry powder, or alcohol-resistant foam extinguishers; avoid high-pressure water jets to prevent dispersion .
- PPE : Wear nitrile gloves, lab coats, and eye protection. Immediate decontamination with water is required for skin/eye exposure .
- Storage : Store below 12.8°C (flash point) in sealed containers away from oxidizers and heat sources .
Q. How can phase separation of this compound in aqueous solutions be experimentally induced?
- Methodological Answer : While typically miscible with water, phase separation can be achieved via:
- Salt-Out Extraction : Add salts (e.g., Na₂SO₄) to disrupt hydrogen bonding .
- Low-Temperature Partitioning : Cool to -20°C to reduce solubility .
- Solvent-Induced Phase Change : Introduce immiscible solvents (e.g., hexane) to alter polarity gradients .
Monitor ionic strength and temperature for reproducibility.
Q. What chromatographic methods are suitable for purity analysis of this compound?
- Methodological Answer :
- Reverse-Phase HPLC : Use acetonitrile-water gradients (e.g., 56:44 v/v) with C18 columns. Adjust pH with 0.1% formic acid to enhance peak resolution .
- GC-FID : Optimize injector temperature (220–250°C) and carrier gas flow (1.2–1.8 mL/min) to reduce co-elution .
Validate methods using factorial designs to account for matrix effects in radiopharmaceuticals .
Advanced Research Questions
Q. How do solvation effects influence the CN stretch frequency (ν₂) of this compound in mixed solvents?
- Methodological Answer : The CN frequency shift (Δν) depends on solvent-solute interactions:
- Dispersive Effects : Non-polar solvents (e.g., hexane) cause redshift due to dielectric screening .
- Specific Solvation : Polar protic solvents (e.g., water) induce blueshift via H-bonding with the nitrile group .
Use MP2/B3LYP calculations to model solvent-solute complexes and compare with experimental FTIR data .
Q. What experimental designs resolve contradictions in stability data for this compound under high-temperature conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition onset (e.g., 524°C for acetonitrile) under inert vs. oxidative atmospheres .
- Kinetic Studies : Apply Arrhenius models to quantify activation energy (Eₐ) for degradation pathways.
- Controlled Heating : Use sealed reactors to isolate thermal vs. oxidative decomposition products (e.g., NOₓ, HCN) .
Q. How can multivariate optimization improve trace impurity detection in this compound using LC-MS?
- Methodological Answer :
- Factorial Design : Optimize column temperature (25–40°C), gradient slope (1–5% acetonitrile/min), and ionization voltage (ESI ±3 kV) .
- Robustness Testing : Evaluate signal-to-noise ratios under perturbed conditions (e.g., ±0.1% TFA modifier) .
- Data Contradiction Resolution : Use ANOVA to identify significant factors (p < 0.05) and refine method parameters .
Q. What mechanisms explain conflicting solvation models for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Competitive Solvent-Solvent/Solute Interactions : In polar solvents (e.g., methanol), solvent-solvent H-bonding dominates, reducing solute interaction .
- Dispersive vs. Specific Effects : Non-polar solvents prioritize dielectric interactions, while polar solvents favor dipole-dipole or H-bonding .
Validate via molecular dynamics simulations and compare with experimental ν₂ shifts across 33 solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
